An In-Depth Technical Guide to Cysteine-S-Sulfate Monohydrate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Cysteine-S-Sulfate Monohydrate for Researchers and Drug Development Professionals
Abstract
Cysteine-S-sulfate (SSC), a sulfur-containing amino acid derivative, has garnered significant interest within the scientific community for its role as a potent endogenous N-methyl-D-aspartate (NMDA) receptor agonist and its implication in the pathophysiology of certain metabolic disorders. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological significance of Cysteine-S-sulfate monohydrate. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, metabolic diseases, and pharmaceutical sciences. This document delves into the intricate details of its chemical and physical characteristics, provides a detailed synthesis protocol, explores its mechanism of action as a neuromodulator, and discusses its applications as a biochemical tool and potential therapeutic agent.
Introduction: Unveiling a Key Neuromodulator
Cysteine-S-sulfate, also known as S-sulfocysteine, is a naturally occurring amino acid derivative that plays a crucial role in sulfur metabolism and neuronal signaling.[1][2] Its structural resemblance to glutamate, the primary excitatory neurotransmitter in the central nervous system, underpins its function as a potent agonist at NMDA receptors.[1][2] This activity has profound implications for both normal physiological processes and the pathogenesis of neurological disorders.
An accumulation of Cysteine-S-sulfate is a hallmark of molybdenum cofactor deficiency (MoCD) and isolated sulfite oxidase deficiency, rare but devastating genetic disorders.[1] In these conditions, the impaired metabolism of sulfur-containing amino acids leads to an excess of sulfite, which can react with cystine to form Cysteine-S-sulfate.[3] The resulting excitotoxicity from excessive NMDA receptor activation is considered a major contributor to the severe neurological damage observed in patients.[4] Understanding the properties and biological actions of Cysteine-S-sulfate is therefore paramount for developing therapeutic strategies for these and other neurological conditions.
Core Properties of Cysteine-S-Sulfate Monohydrate
A thorough understanding of the physicochemical properties of Cysteine-S-sulfate monohydrate is essential for its handling, formulation, and application in research and development.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-amino-3-(sulfosulfanyl)propanoic acid monohydrate | [5] |
| Synonyms | S-Sulfocysteine monohydrate, Cysteine-S-sulfonic acid monohydrate | [1][2] |
| CAS Number | 210110-94-4 | [6] |
| Molecular Formula | C₃H₇NO₅S₂·H₂O | [6] |
| Molecular Weight | 219.24 g/mol | [6] |
| Appearance | White solid | [7] |
| Water Solubility | Predicted: 53.8 g/L | [1][8] |
| Melting Point | 170-171 °C | [2] |
Stability and Storage
While specific quantitative stability data for Cysteine-S-sulfate monohydrate is limited, information on related cysteine compounds suggests that solutions are most stable under acidic conditions (pH 1-2.5).[9][10] At neutral or alkaline pH, the thiol group is more susceptible to oxidation, leading to the formation of disulfide-linked dimers and other degradation products.[9][11]
Storage Recommendations:
-
Solid: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare fresh whenever possible. For short-term storage (up to 24 hours), keep at 2-8°C. For longer-term storage, aliquot and freeze at -80°C for up to six months.[12] Minimize freeze-thaw cycles. To enhance stability, use deoxygenated solvents and consider the addition of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[9]
Spectroscopic Data
The structural elucidation and confirmation of Cysteine-S-sulfate monohydrate rely on various spectroscopic techniques.
-
¹H NMR (600 MHz, H₂O): Representative experimental data is available in the FooDB database.[1]
-
¹³C NMR: Predicted spectra are available in public databases.[1]
-
Mass Spectrometry (LC-ESI-QQ; MS2): The fragmentation pattern of deprotonated Cysteine-S-sulfate has been studied, providing insights into its structural components. The mass spectrum can be accessed via MassBank, accession ID MSBNK-RIKEN_ReSpect-PS099107.[7][8][13][14]
Synthesis of Cysteine-S-Sulfate Monohydrate
The synthesis of Cysteine-S-sulfate can be achieved through the reaction of L-cystine with sodium sulfite. The following protocol is an adaptation of established methods, incorporating modern laboratory practices for improved yield and purity.
Experimental Protocol: Synthesis of Sodium Cysteine-S-sulfate Monohydrate
This protocol is based on the method described by Segel and Johnson (1963) for the synthesis of the sodium salt, which can be further purified to obtain the monohydrate.[13]
Materials:
-
L-Cystine
-
Sodium sulfite (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Crystallization dish
Step-by-Step Methodology:
-
Dissolution of L-Cystine: In a round-bottom flask, dissolve L-cystine in a minimal amount of dilute HCl.
-
Reaction with Sodium Sulfite: Add a stoichiometric excess of sodium sulfite to the L-cystine solution.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Concentration: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., NaOH) to a pH of approximately 7. Concentrate the solution under reduced pressure using a rotary evaporator.
-
Crystallization: Add ethanol to the concentrated solution to precipitate the sodium Cysteine-S-sulfate. Allow the mixture to stand at a low temperature (e.g., 4°C) to facilitate complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials and byproducts. Dry the crystals under vacuum to obtain the final product.
Biological Significance and Mechanism of Action
Cysteine-S-sulfate's primary biological significance lies in its role as a potent NMDA receptor agonist, which has both physiological and pathological implications.
NMDA Receptor Agonism and Excitotoxicity
Cysteine-S-sulfate acts as an agonist at the glutamate binding site of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][2] Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and an influx of Ca²⁺ into the neuron.
In pathological conditions such as Molybdenum cofactor deficiency, the over-accumulation of Cysteine-S-sulfate leads to excessive and prolonged activation of NMDA receptors. This pathological influx of Ca²⁺ triggers a cascade of neurotoxic events, including:
-
Activation of proteases (e.g., calpains) and lipases.
-
Generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
-
Initiation of apoptotic cell death pathways.
This process, known as excitotoxicity, is a major contributor to the neuronal damage and severe neurological symptoms observed in these disorders.[4]
Caption: Cysteine-S-sulfate induced NMDA receptor-mediated excitotoxicity.
Role in Cysteine Metabolism
Cysteine-S-sulfate is an intermediate in the metabolism of sulfur-containing amino acids.[2] Its formation is a consequence of the reaction between sulfite and cystine. In healthy individuals, sulfite is efficiently oxidized to sulfate by the enzyme sulfite oxidase. However, in sulfite oxidase deficiency, the accumulation of sulfite drives the formation of Cysteine-S-sulfate.
Caption: Simplified pathway of cysteine metabolism and Cysteine-S-sulfate formation.
Applications in Research and Drug Development
The unique properties of Cysteine-S-sulfate monohydrate make it a valuable tool in various research and drug development applications.
Biochemical Tool for Neuroscience Research
As a specific and potent NMDA receptor agonist, Cysteine-S-sulfate is an invaluable tool for studying the function and pharmacology of NMDA receptors. It can be used in in vitro and in vivo models to:
-
Investigate the downstream signaling pathways activated by NMDA receptor stimulation.
-
Screen for novel NMDA receptor antagonists with therapeutic potential.
-
Model excitotoxic neuronal injury to study neuroprotective strategies.
Potential Therapeutic and Drug Delivery Applications
While high levels of Cysteine-S-sulfate are neurotoxic, its ability to modulate NMDA receptor activity suggests potential therapeutic applications at lower, controlled concentrations. Furthermore, the cysteine moiety offers opportunities for its use in drug delivery systems. Cysteine and its derivatives have been explored for their mucoadhesive properties and their ability to form redox-responsive drug delivery systems.[3][15] The sulfonyl group in Cysteine-S-sulfate could be further functionalized to conjugate drugs or targeting ligands.
Cysteine itself is used in parenteral nutrition formulations, particularly for neonates, as a conditionally essential amino acid.[16][17] The development of stable cysteine derivatives like Cysteine-S-sulfate could offer advantages in such formulations.
Analytical Methodologies
Accurate and sensitive detection of Cysteine-S-sulfate is crucial for both research and clinical diagnostics. High-performance liquid chromatography (HPLC) is the most common analytical technique employed.
HPLC-Based Detection
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase. For Cysteine-S-sulfate, which is a polar and charged molecule, ion-exchange chromatography or reversed-phase chromatography with an ion-pairing agent are suitable methods.
Experimental Workflow:
Caption: General workflow for the analysis of Cysteine-S-sulfate by HPLC.
Conclusion
Cysteine-S-sulfate monohydrate is a molecule of significant interest due to its fundamental role in sulfur amino acid metabolism and its potent activity as an NMDA receptor agonist. Its accumulation in certain metabolic disorders highlights its importance in the pathophysiology of neurodegeneration. This technical guide has provided a comprehensive overview of its core properties, synthesis, biological actions, and applications. As research in neuroscience and metabolic diseases continues to advance, a thorough understanding of Cysteine-S-sulfate will be crucial for the development of novel diagnostic and therapeutic strategies.
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